molecular formula C26H28N4O B8082136 Lanabecestat CAS No. 1383984-21-1

Lanabecestat

Cat. No.: B8082136
CAS No.: 1383984-21-1
M. Wt: 412.5 g/mol
InChI Key: WKDNQONLGXOZRG-BOPKNSRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Lanabecestat involves several key steps:

    Nucleophilic Substitution:

    p-Bromobenzyl bromide reacts with dimethyl malonate, followed by hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts cyclization to obtain 6-bromoindanone.

    Spiro Ring Construction: The intermediate reacts with methyl acrylate, followed by reduction and methylation to form a spiro ring structure.

    Imines Synthesis: The intermediate undergoes imine synthesis, followed by reaction with 2-oxo-thiopropionamide to close the ring and perform ammoniation.

    Suzuki Coupling Reaction: The final step involves a Suzuki coupling reaction with 5-(prop-1-alkynyl)pyridine-3-yl boric acid to obtain this compound

Chemical Reactions Analysis

Lanabecestat undergoes various chemical reactions, including:

Major products formed from these reactions include intermediates like 6-bromoindanone and the final product, this compound.

Mechanism of Action

Lanabecestat acts as a potent, highly permeable, and orally active inhibitor of BACE1. By inhibiting BACE1, this compound prevents the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides, thereby reducing the formation of amyloid plaques in the brain. This mechanism targets the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Lanabecestat is compared with other BACE1 inhibitors such as Verubecestat, Atabecestat, and Elenbecestat. While all these compounds aim to inhibit BACE1 and reduce amyloid-beta production, this compound is unique due to its high brain permeability and competitive, reversible inhibition mechanism . like other BACE1 inhibitors, this compound faced challenges in clinical efficacy, highlighting the complexity of treating Alzheimer’s disease.

Conclusion

This compound represents a significant effort in the search for effective Alzheimer’s disease treatments. Despite its promising preclinical results, clinical trials have shown limited success, underscoring the need for continued research and development in this field.

Biological Activity

Lanabecestat (AZD3293) is a small-molecule inhibitor targeting beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which plays a crucial role in the production of amyloid-beta (Aβ) peptides implicated in the pathogenesis of Alzheimer’s disease (AD). This article delves into the biological activity of this compound, summarizing its pharmacokinetics, efficacy, and safety based on various clinical studies and research findings.

BACE1 cleaves amyloid precursor protein (APP) to produce Aβ peptides, which aggregate to form amyloid plaques in the brains of individuals with AD. By inhibiting BACE1, this compound aims to reduce the levels of Aβ and potentially modify the disease's progression. The compound has demonstrated significant potency, with an in vitro IC50 value of 0.6 nM against BACE1, indicating robust inhibition of the enzyme's activity .

Pharmacokinetics

This compound is characterized by its favorable pharmacokinetic properties:

  • Bioavailability : The compound is orally bioavailable and can effectively cross the blood-brain barrier.
  • Half-Life : The plasma half-life ranges from 11 to 24 hours, supporting once-daily dosing regimens .
  • Cerebrospinal Fluid (CSF) Concentrations : Studies have shown that this compound significantly reduces Aβ levels in plasma and CSF, achieving reductions of approximately 70-80% in blood Aβ levels and 50-73% in CSF Aβ at varying doses .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, notably the AMARANTH and DAYBREAK-ALZ studies. These trials assessed its efficacy in slowing cognitive decline in patients with early AD or mild AD dementia.

Key Findings from Clinical Trials

Trial NamePopulationDosageDurationPrimary Outcome MeasuresResults Summary
AMARANTHEarly AD patients20 mg / 50 mg daily104 weeksChange on ADAS-Cog 13Did not demonstrate significant efficacy; terminated early due to futility .
DAYBREAK-ALZMild AD dementia patients20 mg / 50 mg daily78 weeksChange on ADAS-Cog 13Similar results; no significant cognitive decline slowing observed .

Despite showing robust reductions in Aβ levels, both studies reported that this compound did not significantly slow cognitive or functional decline compared to placebo. Notably, adverse events such as psychiatric symptoms were more prevalent in the treatment groups .

Neuroimaging and Biomarker Analysis

Neuroimaging data from these trials indicated that while this compound reduced Aβ levels, it did not significantly alter tau accumulation or brain glucose metabolism. However, it was associated with reductions in brain volume compared to placebo groups . Biomarker analyses confirmed target engagement with substantial reductions in both plasma and CSF Aβ levels.

Safety Profile

This compound was generally well tolerated across clinical trials. However, common adverse effects included:

  • Psychiatric events
  • Weight loss
  • Changes in hair color

These side effects were reported at higher rates than in placebo groups but did not lead to significant discontinuation rates among participants .

Properties

InChI

InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDNQONLGXOZRG-BOPKNSRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383982-64-6
Record name Lanabecestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383982646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanabecestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANABECESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8SPJ492VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lanabecestat
Reactant of Route 2
Reactant of Route 2
Lanabecestat
Reactant of Route 3
Reactant of Route 3
Lanabecestat
Reactant of Route 4
Reactant of Route 4
Lanabecestat
Reactant of Route 5
Reactant of Route 5
Lanabecestat
Reactant of Route 6
Reactant of Route 6
Lanabecestat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.